molecular formula C21H26N2O4 B2764768 4-[(1-Cyclopentyl-2-methyl-5-methoxy-1H-indole-3-yl)carbonylamino]-2-butenoic acid methyl ester

4-[(1-Cyclopentyl-2-methyl-5-methoxy-1H-indole-3-yl)carbonylamino]-2-butenoic acid methyl ester

Cat. No.: B2764768
M. Wt: 370.4 g/mol
InChI Key: ONZCVJIBENGLKN-RMKNXTFCSA-N
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Description

HECT E3-IN-1 is a compound that belongs to the family of HECT-type E3 ubiquitin ligases. These enzymes play a crucial role in the ubiquitination process, which is a post-translational modification that regulates protein stability, function, and localization. HECT E3 ubiquitin ligases are involved in various cellular processes, including protein trafficking, subcellular localization, innate immune response, viral infections, DNA damage responses, and apoptosis .

Mechanism of Action

Target of Action

HECT E3-IN-1, also known as “methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate”, is a HECT E3 ligase inhibitor . The primary target of this compound is the Nedd4-1 protein, where it impedes Ub binding at the non-covalent Ub-binding site . HECT E3 ligases are crucial in several cellular processes and are critical for protein degradation and signaling . They are responsible for substrate recognition and are tightly regulated to achieve selectivity and specificity on their substrates .

Mode of Action

HECT E3-IN-1 interacts with its target, Nedd4-1, by impeding the binding of Ub at the non-covalent Ub-binding site . HECT E3 ligases catalyze substrate ubiquitination in a two-step reaction: they first accept the activated Ub from the E2 in a transthiolation reaction on their catalytic cysteine, and then the Ub moiety is transferred to a lysine on the target substrate . HECT E3-IN-1 interferes with this process, thereby inhibiting the function of the HECT E3 ligase.

Biochemical Pathways

HECT E3 ligases play a critical role in various cellular pathways, including protein trafficking, subcellular localization, innate immune response, viral infections, DNA damage responses, and apoptosis . They are key effectors in several intracellular signaling pathways, including the Notch, TGF-β, and Wnt pathways . The inhibition of HECT E3 ligases by HECT E3-IN-1 can affect these pathways and their downstream effects.

Result of Action

The inhibition of HECT E3 ligases by HECT E3-IN-1 can lead to alterations in protein stability, function, activity, localization, and interaction . This can affect a wide array of cellular processes and responses to stress signals associated with cancer development . Deregulation of HECT-type E3-mediated ubiquitination plays a prominent role in cancer development and chemoresistance .

Action Environment

It is known that the function of hect e3 enzymes is exerted in a spatially and temporally controlled fashion in the cells , suggesting that cellular context and environmental conditions could influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

methyl (E)-4-[(1-cyclopentyl-5-methoxy-2-methylindole-3-carbonyl)amino]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-14-20(21(25)22-12-6-9-19(24)27-3)17-13-16(26-2)10-11-18(17)23(14)15-7-4-5-8-15/h6,9-11,13,15H,4-5,7-8,12H2,1-3H3,(H,22,25)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZCVJIBENGLKN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NCC=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NC/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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